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Compound of Interest

Compound Name: SB-590885

Cat. No.: B10761843

For Immediate Release

This technical guide provides an in-depth analysis of the target selectivity profile of SB-590885,
a potent and selective inhibitor of RAF kinases. Designed for researchers, scientists, and drug
development professionals, this document details the compound's binding affinities, outlines
the experimental methodologies used for its characterization, and visualizes its mechanism of
action within relevant signaling pathways.

Core Target Affinity and Selectivity

SB-590885 is a triarylimidazole compound that demonstrates high affinity for B-Raf, particularly
the oncogenic V600OE mutant, and to a lesser extent, c-Raf. It functions as an ATP-competitive
inhibitor, stabilizing the active conformation of the B-Raf kinase domain.[1][2]

Target Parameter Value (nM)
Oncogenic B-Raf (V600E) Ki app 0.16 £ 0.03[1]
c-Raf Ki app 1.72 + 0.65[1]

The apparent inhibition constants (Ki app) indicate that SB-590885 is approximately 11-fold
more selective for B-Raf over c-Raf.[3] This selectivity is a key characteristic of the compound's
therapeutic potential.
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Off-Target Kinase Selectivity Profile

To ascertain its specificity, SB-590885 was profiled against a panel of 48 other human kinases,
representing various branches of the human kinome. The results underscore the remarkable
selectivity of SB-590885 for B-Raf, with minimal off-target activity observed.[1]

Table 2: Kinase Inhibition Selectivity Profile for SB-
590885 (Fold Selectivity vs, B-Raf)

Kinase Fold o Kinase Fold o Kinase Fold o
Selectivity Selectivity Selectivity
Abl >17,000 GSK3p >17,000 p385 >17,000
AMPK >17,000 IGFIR >17,000 p70 S6K >17,000
AurB/Aurl >17,000 InsR >17,000 PAK4 >17,000
CAMKIId >17,000 JNK1 >17,000 PDK1 >17,000
CDK1/CycB >17,000 KDR >17,000 PIM1 >17,000
CDK2/CycA >17,000 Lck >17,000 PKA >17,000
CHK1 >17,000 MAP2K1 >17,000 PKBa >17,000
CHK2 >17,000 MAPK1 >17,000 PKCa >17,000
CK1 >17,000 MAPKAP-K2 >17,000 PLK1 >17,000
CK2 >17,000 Met >17,000 ROCKI >17,000
DAPK1 >17,000 MSK1 >17,000 ROCKII >17,000
EGFR >17,000 MST?2 >17,000 RSK1 >17,000
EphB4 >17,000 p38a >17,000 Src >17,000
FIt3 >17,000 p38f3 >17,000 SYK >17,000
FGFR1 >17,000 p38y >17,000 Tie2 >17,000

Data sourced from King et al., 2006, Cancer Research.[1] The fold selectivity is presented as
the IC50 for the tested kinase versus that for B-Raf.
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Mechanism of Action and Signaling Pathway

SB-590885 exerts its therapeutic effect by inhibiting the RAF-MEK-ERK signaling pathway, a
critical cascade in regulating cell proliferation and survival. In cancer cells harboring a B-Raf
mutation, this pathway is constitutively active, leading to uncontrolled cell growth. By selectively
inhibiting B-Raf, SB-590885 effectively blocks the downstream phosphorylation of MEK and
ERK, thereby arresting the aberrant signaling.
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1. Prepare Reagents:

- Recombinant B-Raf (V600E)
- Inactive MEK1 (substrate)
- ATP
- Assay Buffer
- SB-590885 dilutions

2. Add B-Raf and SB-590885 to microplate wells.
Incubate to allow inhibitor binding.

3. Initiate reaction by adding MEK1 and ATP.

4. Incubate at 30°C to allow phosphorylation of MEK1 by B-Raf.

5. Add detection reagent (e.g., ADP-Glo™ or TR-FRET antibody).

6. Measure signal (luminescence or fluorescence) using a plate reader.

7. Plot signal vs. inhibitor concentration.
Calculate 1C50/Ki values.

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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